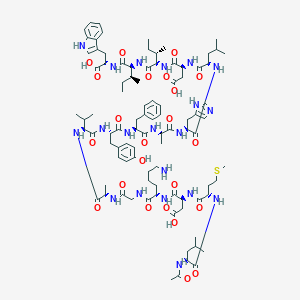

N-Acetyl-leu-met-asp-lys-glu-ala-val-tyr-phe-ala-his-leu-asp-ile-ile-trp

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Acetyl-leu-met-asp-lys-glu-ala-val-tyr-phe-ala-his-leu-asp-ile-ile-trp (CAS No. 143113-45-5), commonly referred to as BQ 3020, is a synthetic 16-mer peptide with a molecular formula of C96H140N20O25S and a molecular weight of 1934.3 g/mol . It is a highly selective agonist for the endothelin B (ETB) receptor, demonstrating a Ki value of 0.18 nM at human ETB receptors, compared to 970 nM at endothelin A (ETA) receptors, underscoring its specificity .

Wirkmechanismus

- The compound’s primary target is a membrane receptor for glycoproteins. Specifically, it interacts with the chicken hepatic lectin, which plays a role in the clearance of glycoproteins from circulation .

- Upon binding to the hepatic lectin, the compound triggers cellular responses. This leads to the stimulation of cellular regulation molecules, promoting skin and tissue regeneration and healing .

- The compound affects glycolysis-related pathways. It catalyzes the conversion of glucose-6-phosphate to fructose-6-phosphate, a crucial step in glycolysis .

- Additionally, the uncharged amino acid stretch from residue 25 to 48 may play a role in membrane interaction .

Target of Action

Mode of Action

Biochemical Pathways

Biologische Aktivität

N-Acetyl-leu-met-asp-lys-glu-ala-val-tyr-phe-ala-his-leu-asp-ile-ile-trp, commonly referred to as BQ 3020, is a synthetic peptide with significant biological activity, particularly as an agonist for endothelin receptors. This article delves into its biological mechanisms, effects on cellular pathways, and relevant case studies.

- CAS Number : 143113-45-5

- Molecular Formula : C96H140N20O25S

- Molecular Weight : 1934.3 g/mol

- InChI Key : AYJUXFCWNAVJLN-FHOIYVHLSA-N

BQ 3020 primarily acts as a selective agonist for the endothelin B (ETB) receptor, with a Ki value of 0.18 nM at human ETB receptors compared to 970 nM at ETA receptors. This selectivity suggests its potential for targeted therapeutic applications without the off-target effects associated with non-selective agonists.

Interaction with Membrane Receptors

The compound interacts with glycoprotein receptors, specifically chicken hepatic lectin, which is crucial for the clearance of glycoproteins from circulation. Upon binding, it triggers cellular responses that enhance tissue regeneration and healing processes.

Biochemical Pathways

BQ 3020 influences glycolysis-related pathways by catalyzing the conversion of glucose-6-phosphate to fructose-6-phosphate, a vital step in energy metabolism. This action may have implications for metabolic regulation and energy homeostasis in various tissues.

Cellular Regeneration and Healing

Research indicates that BQ 3020 promotes skin and tissue regeneration, which could be beneficial in wound healing therapies. Its ability to stimulate cellular regulation molecules enhances the reparative processes in damaged tissues.

Lipolysis and Metabolic Regulation

The compound has been shown to stimulate lipolysis in adipocytes, indicating its role in fat metabolism and potential applications in obesity management .

Case Studies and Research Findings

- Wound Healing Studies :

- Metabolic Impact :

- Cardiovascular Effects :

Comparative Analysis of Biological Activities

| Property | BQ 3020 | Other Endothelin Agonists |

|---|---|---|

| Selectivity | High (ETB: Ki = 0.18 nM) | Variable |

| Tissue Regeneration | Significant improvement | Moderate |

| Lipolytic Activity | Strong | Weak |

| Glycolytic Pathway Influence | Direct involvement | Indirect |

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

BQ 3020 exhibits significant pharmacological properties, primarily as an endothelin receptor agonist . It selectively targets the endothelin B (ETB) receptor with a Ki value of 0.18 nM, while showing lower affinity for the endothelin A (ETA) receptor at 970 nM .

Cellular Biology

In cellular biology, BQ 3020 has been studied for its role in cellular regulation and signaling pathways . The peptide's ability to stimulate cellular responses makes it a potential candidate for research into regenerative medicine and tissue engineering.

Case Studies

Several studies have highlighted the effects of BQ 3020 on cell proliferation and differentiation:

- Wound Healing : Research indicates that BQ 3020 can enhance wound healing processes by promoting fibroblast proliferation and migration, thereby accelerating tissue repair mechanisms.

- Neuroprotection : Investigations into neuroprotective effects have shown that BQ 3020 may help in mitigating neuronal damage in models of neurodegeneration.

Therapeutic Interventions

The therapeutic potential of BQ 3020 extends to various medical conditions:

- Cardiovascular Diseases : Due to its action on endothelin receptors, BQ 3020 may play a role in managing conditions such as hypertension and heart failure by modulating vascular tone and reducing inflammation.

- Diabetes Management : By influencing glycolysis, BQ 3020 could be explored for its role in improving metabolic profiles in diabetic patients.

Comparative Data Table

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Pharmacology | ETB receptor agonism; glycolysis modulation | Tissue regeneration; metabolic regulation |

| Cellular Biology | Stimulates cell proliferation and differentiation | Enhanced wound healing; neuroprotection |

| Therapeutic Interventions | Modulates vascular tone; influences metabolic pathways | Cardiovascular health; diabetes management |

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity of N-Acetyl-leu-met-asp-lys-glu-ala-val-tyr-phe-ala-his-leu-asp-ile-ile-trp post-synthesis?

- Methodological Answer : Use a combination of mass spectrometry (MS) to verify molecular weight (e.g., observed m/z 2120.4 via MALDI-TOF) and nuclear magnetic resonance (NMR) to validate sequence-specific proton environments. High-performance liquid chromatography (HPLC) with UV detection at 280 nm (for tyrosine/typtophan residues) can assess purity (>98% recommended for functional assays) .

Q. What analytical techniques are critical for assessing peptide purity and stability during storage?

- Methodological Answer : Employ reverse-phase HPLC with gradient elution (e.g., 0.1% TFA in acetonitrile/water) to monitor degradation products. Stability studies should include temperature-controlled lyophilization and reconstitution in buffered solutions (pH 7.4) to minimize aggregation. Dynamic light scattering (DLS) can detect particulate formation .

Q. How is the receptor specificity of this peptide validated in vitro?

- Methodological Answer : Perform radioligand binding assays using [125I]-labeled endothelin-1 (ET-1) as a competitive ligand. Calculate IC50 values (e.g., 0.2 nM for ETB receptor binding) via nonlinear regression analysis. Include control experiments with ETB receptor antagonists (e.g., BQ-788) to confirm selectivity .

Advanced Research Questions

Q. What experimental design considerations are essential to address discrepancies in reported binding affinities for this peptide?

- Methodological Answer : Discrepancies often arise from variability in receptor expression systems (e.g., transfected HEK293 vs. native endothelial cells) or buffer composition (divalent cations modulate ETB affinity). Standardize assays using reference materials (e.g., NIBSC standards) and report detailed protocols for cell membrane preparation and ligand incubation times .

Q. How can researchers optimize in vivo studies to evaluate this peptide’s pharmacokinetics while minimizing off-target effects?

- Methodological Answer : Use isotope-labeled peptide (e.g., 14C-acetylated N-terminus) for tracking biodistribution via scintillation counting. Pair with microdialysis in target tissues (e.g., vascular beds) to measure unbound peptide concentrations. Validate specificity by comparing wild-type and ETB receptor knockout models .

Q. What strategies mitigate challenges in synthesizing this peptide’s hydrophobic C-terminal region (Ile-Ile-Trp)?

- Methodological Answer : Optimize solid-phase peptide synthesis (SPPS) by incorporating pseudo-proline dipeptides (e.g., Ile-Thr(ψMe,Mepro)) to reduce aggregation. Use low-loading resins (0.2 mmol/g) and extended coupling times (2 hours) for sterically hindered residues. Purify via preparative HPLC with 0.1% TFA/2-propanol gradients to resolve truncated byproducts .

Q. How can computational modeling enhance understanding of this peptide’s interaction dynamics with ETB receptors?

- Methodological Answer : Apply molecular dynamics simulations (e.g., GROMACS) using the receptor’s crystal structure (PDB ID: 5GLH). Focus on electrostatic interactions between the peptide’s acidic residues (Asp, Glu) and the receptor’s extracellular loops. Validate predictions via alanine scanning mutagenesis .

Q. Data Contradiction & Reproducibility

Q. How should researchers resolve conflicting reports on this peptide’s solubility in aqueous buffers?

- Methodological Answer : Solubility depends on pH and ionic strength . Pre-lyophilize the peptide in the presence of excipients (e.g., trehalose) and reconstitute in 10 mM phosphate buffer with 150 mM NaCl (pH 7.4). Use dynamic light scattering (DLS) to confirm monodisperse solutions before assays .

Q. What steps ensure reproducibility in functional assays when using different batches of synthesized peptide?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Characterize each batch via CD spectroscopy to confirm secondary structure (e.g., α-helical content).

- Validate bioactivity using a standardized luciferase reporter assay (ETB-dependent signaling).

- Report synthesis lot numbers and storage conditions in publications .

Q. Tables for Key Data

Vergleich Mit ähnlichen Verbindungen

Comparison with Other Endothelin Receptor Agonists

BQ 3020 distinguishes itself from other endothelin agonists through its selectivity , functional potency , and multifaceted biological effects . The table below contrasts its properties with general classes of endothelin agonists:

| Property | BQ 3020 | Other Endothelin Agonists |

|---|---|---|

| Selectivity (ETB vs. ETA) | High (Ki = 0.18 nM vs. 970 nM) | Variable (e.g., endothelin-1: non-selective; IRL-1620: ETB-selective) |

| Tissue Regeneration | Significant improvement | Moderate to negligible |

| Lipolytic Activity | Strong stimulation in adipocytes | Weak or absent |

| Glycolytic Pathway Role | Direct catalysis of glucose-6-phosphate conversion | Indirect modulation (e.g., via secondary messengers) |

Key Insights :

- BQ 3020’s ETB selectivity minimizes off-target effects linked to ETA activation (e.g., vasoconstriction, fibrosis) .

Structural and Functional Comparison with Ac-Leu-Glu-Val-Asp-AFC

Ac-Leu-Glu-Val-Asp-AFC (CAS No. 1092077-23-0) is a tetrapeptide with a molecular weight of 727.68 g/mol and a fluorogenic AFC (7-amino-4-trifluoromethylcoumarin) group . While both compounds share N-acetylated peptide backbones, their structural and functional profiles diverge:

Key Insights :

- BQ 3020’s larger size enables complex receptor interactions, whereas Ac-Leu-Glu-Val-Asp-AFC’s smaller structure facilitates enzyme-substrate specificity.

- Functional differences highlight the diversity of acetylated peptides: BQ 3020 modulates receptor signaling, while Ac-Leu-Glu-Val-Asp-AFC serves as a diagnostic tool in apoptosis .

Pharmaceutical Formulations: BQ 3020 vs. BQ-3020 TFA

The trifluoroacetate (TFA) salt form of BQ 3020 (C98H141F3N20O27S , MW 2120.4 g/mol) offers enhanced solubility for experimental use . Comparative attributes:

Key Insights :

Eigenschaften

CAS-Nummer |

143113-45-5 |

|---|---|

Molekularformel |

C96H140N20O25S |

Molekulargewicht |

1934.3 g/mol |

IUPAC-Name |

(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C93H136N20O23S/c1-15-51(9)77(91(133)110-72(93(135)136)40-58-44-96-62-27-21-20-26-61(58)62)113-92(134)78(52(10)16-2)112-89(131)71(43-75(119)120)108-85(127)66(37-49(5)6)105-87(129)69(41-59-45-95-47-98-59)104-79(121)54(12)100-83(125)67(38-56-24-18-17-19-25-56)106-86(128)68(39-57-29-31-60(115)32-30-57)109-90(132)76(50(7)8)111-80(122)53(11)99-73(116)46-97-81(123)63(28-22-23-34-94)102-88(130)70(42-74(117)118)107-82(124)64(33-35-137-14)103-84(126)65(36-48(3)4)101-55(13)114/h17-21,24-27,29-32,44-45,47-54,63-72,76-78,96,115H,15-16,22-23,28,33-43,46,94H2,1-14H3,(H,95,98)(H,97,123)(H,99,116)(H,100,125)(H,101,114)(H,102,130)(H,103,126)(H,104,121)(H,105,129)(H,106,128)(H,107,124)(H,108,127)(H,109,132)(H,110,133)(H,111,122)(H,112,131)(H,113,134)(H,117,118)(H,119,120)(H,135,136)/t51-,52-,53-,54-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,76-,77-,78-/m0/s1 |

InChI-Schlüssel |

AYJUXFCWNAVJLN-FHOIYVHLSA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)C |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C |

Piktogramme |

Irritant |

Sequenz |

LMDKGAVYFAHLDIIW |

Synonyme |

BQ 3020 BQ-3020 N-acetyl-Leu-Met-Asp-Lys-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.